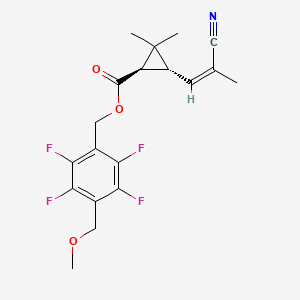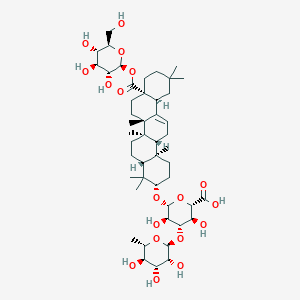
Cyaonoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid is a natural product found in Dumasia truncata, Swartzia simplex, and Bobgunnia madagascariensis with data available.
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity Against α-Glucosidase
A study by Wang et al. (2016) identified a new cyanoside, rhobupcyanoside B, from Rhodiola bupleuroides. This compound exhibited inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting potential applications in managing blood sugar levels.
Degradation of Microcystins
Research by Tsuji et al. (2006) explored bacteria active against cyanobacterial hepatotoxin microcystin. The study focused on developing a biological removal method for cyanobacteria and their toxic products, indicating possible environmental and water purification applications.
Stereostructures of Cyanogenic Glycosides
The study by Nakamura et al. (2009) on hydracyanosides A, B, and C from Hydrangea macrophylla provided insights into the stereostructures of these cyanogenic glycosides. This research contributes to the understanding of cyanogenic compounds in plants.
Cyanosporasides in Marine Actinomycetes
Oh et al. (2006) and Lane et al. (2013) reported on cyanosporasides A and B from marine actinomycetes, offering insights into the structural diversity and biosynthetic pathways of natural products from marine bacteria.
Applications in Biotechnology
Abed et al. (2009) 1 and Rastogi & Sinha (2009) 2 discussed the biotechnological and industrial significance of cyanobacteria, highlighting their potential in producing bioactive compounds, including cyanosides.
Environmental and Agricultural Implications
Research on cyhalofop-butyl degradation by Pseudomonas azotoformans 3 and the isolation of a CyB-degrading bacterium 4 have implications for environmental bioremediation and agricultural herbicide management.
Genetic Instability in Cyanobacteria
Jones (2014) 5 raised concerns about genetic instability in cyanobacteria, which could impact the sustainability of bioindustrial processes using these organisms.
Eigenschaften
Molekularformel |
C48H76O18 |
|---|---|
Molekulargewicht |
941.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-28(50)30(52)32(54)39(61-21)64-36-34(56)37(38(58)59)65-41(35(36)57)63-27-12-13-45(6)25(44(27,4)5)11-14-47(8)26(45)10-9-22-23-19-43(2,3)15-17-48(23,18-16-46(22,47)7)42(60)66-40-33(55)31(53)29(51)24(20-49)62-40/h9,21,23-37,39-41,49-57H,10-20H2,1-8H3,(H,58,59)/t21-,23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI-Schlüssel |
LBHYRBPEXITYTN-WYPLEBMUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Synonyme |
Arg-Thr-Pro-Pro-Pro-Ser-Gly arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine SP 6 SP 7 SP-6 SP-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




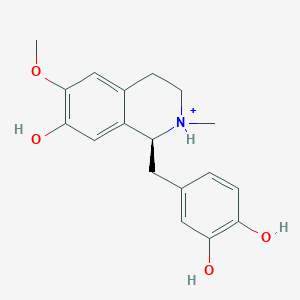


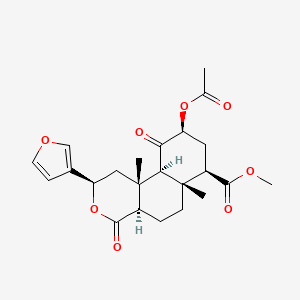
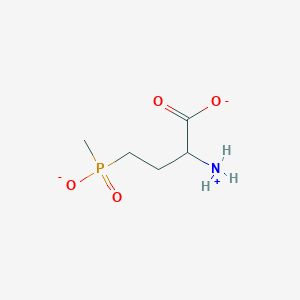
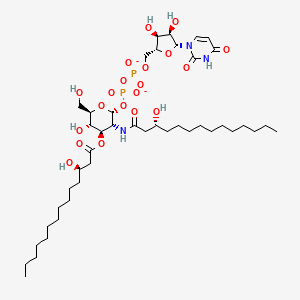
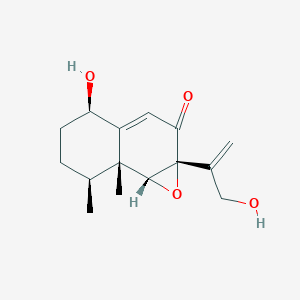

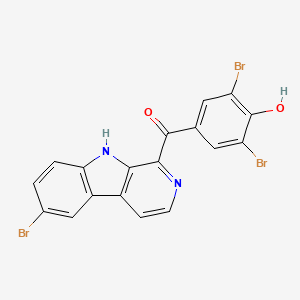

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
